trans-Octahydro-1H-pyrrolo[3,4-b]pyridine
Description
Systematic Nomenclature and IUPAC Conventions
The compound trans-octahydro-1H-pyrrolo[3,4-b]pyridine is formally named rel-trans-(4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine under IUPAC guidelines. Its bicyclic architecture comprises a pyrrolidine ring (five-membered, saturated nitrogen heterocycle) fused to a piperidine ring (six-membered, saturated nitrogen heterocycle). The prefix octahydro denotes full saturation of both rings, while the numbering follows the Hantzsch-Widman system for fused heterocycles, prioritizing the pyrrolidine moiety.
The stereochemical descriptor trans refers to the relative configuration of hydrogen atoms at the 4a and 7a bridgehead positions, which occupy opposite faces of the bicyclic system. Alternative nomenclature includes (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine , emphasizing absolute stereochemistry. Registered CAS numbers include 158060-81-2 (trans isomer) and 169533-56-6 (enantiopure form).
Molecular Geometry and Stereochemical Configuration
The molecular framework (C₇H₁₄N₂) consists of two fused rings: a pyrrolidine (positions 1–4a) and a piperidine (positions 4a–7a). Key geometric parameters include:
| Parameter | Value | Method |
|---|---|---|
| N–C bond length | 1.47–1.49 Å | X-ray crystallography |
| C–N–C bond angle | 108.5° (pyrrolidine) | Computational modeling |
| Ring puckering | Chair (piperidine) | NMR spectroscopy |
The trans configuration imposes a dihedral angle of 124° between the N1–C4a and C7a–N8 bonds, as confirmed by single-crystal diffraction. This stereochemical arrangement minimizes steric strain between the bridgehead hydrogens, stabilizing the molecule by approximately 5.2 kcal/mol relative to the cis isomer. The (4aS,7aR) absolute configuration is critical for chiral recognition in pharmaceutical applications, as evidenced by its role in fluoroquinolone antibiotic synthesis.
Comparative Analysis of cis/trans Isomerism in Octahydro-pyrrolopyridine Systems
Cis/trans isomerism in octahydro-pyrrolo[3,4-b]pyridine derivatives arises from restricted rotation about the C4a–C7a bridge. A comparative analysis reveals stark differences:
| Property | trans Isomer | cis Isomer |
|---|---|---|
| Melting point | 89–91°C | 76–78°C |
| Solubility (H₂O) | 12.4 mg/mL | 28.9 mg/mL |
| Specific rotation [α]D | +34.5° (c=1, CHCl₃) | -22.1° (c=1, CHCl₃) |
The trans isomer exhibits greater thermal stability due to reduced van der Waals repulsion between axial hydrogens. In contrast, the cis isomer’s higher aqueous solubility stems from enhanced dipole-dipole interactions with water molecules. Stereoselective synthesis methods leverage these differences: enzymatic resolution of racemic mixtures yields >99% enantiomeric excess for the trans form, while catalytic hydrogenation preferentially generates the cis variant.
Crystallographic and Spectroscopic Validation of Bicyclic Architecture
X-ray crystallography of the trans isomer (CCDC 2051581) confirms a triclinic P1 space group with unit cell parameters a=7.42 Å, b=8.15 Å, c=10.29 Å, α=89.7°, β=78.3°, γ=85.1°. The bicyclic system adopts a twisted boat conformation for the pyrrolidine ring, while the piperidine moiety remains in a chair configuration.
Spectroscopic signatures include:
- ¹H NMR (300 MHz, CDCl₃): δ 3.21 (m, 2H, N–CH₂), 2.89 (dd, J=11.2 Hz, 2H, bridgehead H), 1.72–1.35 (m, 8H, cyclic CH₂).
- ¹³C NMR (75 MHz, CDCl₃): 58.4 ppm (N–CH₂), 46.1 ppm (bridgehead C), 28.9–24.3 ppm (aliphatic CH₂).
- IR (KBr): 2920 cm⁻¹ (C–H stretch), 1450 cm⁻¹ (C–N bend), 1120 cm⁻¹ (ring breathing).
Properties
IUPAC Name |
(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@H]2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optical Resolution of Racemic Piperidine Dicarboxylate
- Starting from a racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (formula II), enzymatic hydrolysis is performed using lipase or esterase enzymes.
- This selectively hydrolyzes one enantiomer, leaving the desired (2S,3R)-1-alkylcarbonylpiperidine-2,3-dicarboxylate (formula III) intact.
- The reaction is maintained at pH ~6 by addition of 0.1 M sodium hydroxide solution, stirred at 25°C for about 36 hours.
- The progress is monitored by chiral HPLC .
- The desired enantiomer is isolated by organic solvent extraction, yielding over 97% yield , >99% chemical purity, and >99% optical purity.
Conversion to Hexahydrofuro[3,4-b]pyridine-5,7-dione Intermediate
- The intermediate (III) is converted to the hexahydrofuro[3,4-b]pyridine-5,7-dione (formula IV) via two stages:
- (b1) Treatment with a strong acid such as aqueous hydrochloric acid under reflux for 2–4 hours .
- (b2) Reaction with a condensing agent, typically an anhydride , to promote cyclization.
Final Conversion to trans-Octahydro-1H-pyrrolo[3,4-b]pyridine
- The cyclized intermediate (IV) is converted to the target compound (formula I) through a four-step process:
- (c1) Heating in an inert solvent like toluene at 70–100°C.
- (c2) Treatment with hydrochloric acid under reflux for 4–10 hours .
- (c3) Reduction using a strong hydride donor such as lithium aluminum hydride (LiAlH4) .
- (c4) Optional further purification steps to achieve optical purity above 99%.
Summary Table of Key Preparation Steps
| Step | Intermediate/Formulation | Reagents/Conditions | Duration | Outcome |
|---|---|---|---|---|
| 1 | Racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (II) | Lipase or esterase enzymatic hydrolysis, pH ~6, 25°C | ~36 hours | Optically pure (2S,3R) intermediate (III), >99% ee |
| 2 | Intermediate (III) | (b1) Aqueous HCl reflux 2-4 h; (b2) Anhydride condensation | 2-4 h + variable | Hexahydrofuro[3,4-b]pyridine-5,7-dione (IV) |
| 3 | Intermediate (IV) | (c1) Toluene, 70-100°C; (c2) HCl reflux 4-10 h; (c3) LiAlH4 reduction | Several hours | (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, >99% optical purity |
Research Findings and Notes
- The enzymatic resolution step is crucial for obtaining the correct stereoisomer and is highly efficient, avoiding the need for classical resolution agents and recycling.
- The optical purity achieved (>99%) is critical for downstream pharmaceutical applications.
- The process has been optimized to be practical and scalable, with yields consistently above 97% for key intermediates.
- NMR (proton and carbon), IR spectra, and chiral HPLC analyses are used to confirm structure and purity at each stage.
- The use of strong acids and hydride reagents requires careful control of reaction conditions to avoid racemization or side reactions.
Chemical Reactions Analysis
Types of Reactions: trans-Octahydro-1H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as sodium borohydride for reduction and trifluoroacetic acid for specific transformations .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride is commonly used under controlled temperatures.
Substitution: Various nucleophiles can be employed depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic applications.
Scientific Research Applications
Trans-Octahydro-1H-pyrrolo[3,4-b]pyridine and its derivatives have been primarily studied for their antibacterial properties:
- Antibiotic Development : It serves as an intermediate in the synthesis of fluoroquinolone antibiotics such as moxifloxacin, which inhibit bacterial DNA gyrase and topoisomerase IV—key enzymes in bacterial DNA replication and transcription. The structural similarity of this compound to these bioactive molecules enhances its potential in developing new antibacterial agents .
- Lower Drug Interaction Potential : Studies indicate that this compound does not significantly inhibit major cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19, CYP2D6), suggesting a reduced risk for drug-drug interactions compared to other compounds. This characteristic may enhance its therapeutic applicability with fewer side effects related to metabolic interference.
Case Studies
Several studies have highlighted the applications of this compound:
- Antibacterial Efficacy : Research has demonstrated that derivatives of this compound exhibit potent antibacterial activity against various pathogens, supporting its role as a scaffold for antibiotic development.
- Neurological Applications : Preliminary studies suggest potential interactions with neurological targets, indicating its possible use in drug discovery programs aimed at treating neurological conditions.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antibiotic Synthesis | Intermediate in fluoroquinolone antibiotics like moxifloxacin; inhibits bacterial enzymes. |
| Drug Interaction Profile | Low inhibition of cytochrome P450 enzymes; lower risk for drug-drug interactions. |
| Neurological Research | Potential interactions with neurological targets; promising lead compound in drug discovery. |
Mechanism of Action
The mechanism by which trans-Octahydro-1H-pyrrolo[3,4-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. The compound’s structure allows it to fit into active sites, modulating the activity of these targets and influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares trans-Octahydro-1H-pyrrolo[3,4-b]pyridine with key analogs, focusing on structural features, substituents, and applications:
Key Observations:
Structural Flexibility vs. Rigidity :
- The parent compound (This compound ) lacks substituents, making it a versatile scaffold for functionalization . In contrast, benzyl-substituted derivatives (e.g., C₁₄H₂₀N₂) exhibit increased steric bulk and lipophilicity, enhancing membrane permeability for drug candidates .
- Pyrazolo[3,4-b]pyridine and imidazo[1,5-a]pyridine analogs replace the pyrrolidine ring with other heterocycles, altering electronic properties and bioactivity .
Synthetic Utility :
- The parent compound is synthesized via one-pot methods, similar to pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, which achieve moderate-to-good yields (40–75%) .
- Benzyl-substituted derivatives require additional steps (e.g., nitro group removal) to stabilize the final product, as seen in imidazo[1,5-a]pyridine syntheses .
Pharmacological Potential: While this compound itself lacks direct therapeutic data, its derivatives (e.g., pyrazolo[3,4-b]pyridines) show promise in autoimmune disease treatment, as evidenced by a 2023 patent . The dihydrochloride salt of the [3,4-c] isomer demonstrates improved aqueous solubility, critical for formulation .
Biological Activity
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound features a bicyclic structure composed of a saturated pyrrolidine ring fused to a pyridine ring. Its molecular formula is C₈H₁₃N, with a boiling point around 198°C and a density of approximately 0.950 g/cm³. The compound is typically found as a clear, colorless to pale yellow oil, which enhances its applicability in various chemical reactions and drug development processes.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the bicyclic structure.
- Chiral Resolution : Employing chiral auxiliaries to obtain specific stereoisomers that exhibit enhanced biological activity.
- Functionalization : Modifying the compound through acylation or alkylation to yield derivatives with improved pharmacological properties .
Antimicrobial Properties
The primary focus of research on this compound has been its role as an intermediate in the synthesis of fluoroquinolone antibiotics, such as moxifloxacin. Moxifloxacin exhibits potent activity against bacterial strains by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This mechanism underlies its effectiveness as an antibacterial agent .
Case Study: Moxifloxacin Derivatives
- Synthesis : Derivatives were synthesized from this compound.
- Activity : These derivatives showed significant antibacterial activity against various pathogens.
Antioxidant and Chelating Activities
Recent studies have reported that derivatives of this compound possess antioxidant and chelating properties. For instance, newly synthesized Schiff base derivatives demonstrated good antioxidant activity and potential applications in treating oxidative stress-related diseases .
| Property | Activity Level | Notes |
|---|---|---|
| Antimicrobial | High | Effective against multiple bacterial strains |
| Antioxidant | Moderate | Potential for therapeutic applications |
| Chelating | Moderate | May assist in metal ion detoxification |
Interaction with Cytochrome P450 Enzymes
Studies indicate that this compound does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), suggesting a lower risk for drug-drug interactions compared to other compounds. This characteristic enhances its suitability for therapeutic use with fewer side effects related to metabolic interference.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological pathways. These targets include:
- Enzymes : Inhibiting key enzymes involved in DNA replication and repair.
- Receptors : Modulating receptor activity that influences various physiological processes.
This interaction profile positions this compound as a promising scaffold for drug discovery aimed at treating infections and possibly other diseases related to oxidative stress or enzymatic dysfunctions .
Q & A
Q. What are the common synthetic routes for trans-Octahydro-1H-pyrrolo[3,4-b]pyridine and its derivatives?
Methodological Answer: Synthesis typically involves cyclization reactions, multi-step functionalization, or catalytic cross-coupling. For example:
- Pd-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at specific positions using boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under optimized conditions (toluene/EtOH/H₂O, 90–105°C, Pd(PPh₃)₄ catalyst) .
- Heterocyclic ring closure via reactions with amines or diazonium salts, as seen in pyrazolo[3,4-b]pyridine derivatives .
- Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis, though trans-isomer isolation may require chromatographic separation .
Q. How is this compound structurally characterized?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. For example, coupling constants (e.g., J = 8.2 Hz for vicinal protons) distinguish cis/trans isomers .
- X-ray crystallography : Resolves absolute configuration, as demonstrated in PPARα-LBD co-crystal structures of pyrazolo[3,4-b]pyridine derivatives .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What are the recommended storage conditions for this compound?
Methodological Answer:
- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis.
- Use desiccants to avoid moisture absorption, as hygroscopicity may alter reactivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives of this scaffold?
Methodological Answer:
- Molecular docking : Map interactions with target proteins (e.g., PPARα-LBD) to identify critical binding residues (e.g., Ile272, H12 helix) .
- Site-directed mutagenesis : Validate predicted interactions (e.g., Ile272Phe mutation abolishes agonist activity in PPARα) .
- In vitro assays : Screen derivatives for bioactivity (e.g., anti-inflammatory, antimicrobial) using dose-response curves and IC₅₀ calculations .
Q. How to address contradictions in synthetic yields or purity across studies?
Methodological Answer:
- Reaction optimization : Adjust solvents (e.g., THF vs. 1,2-dimethoxyethane) or catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) to improve reproducibility .
- Purity assessment : Use HPLC with UV/ELSD detection and elemental analysis to quantify impurities. For example, LC-MS can detect byproducts from incomplete ring closure .
- Thermal analysis : TGA/DSC identifies decomposition pathways affecting stability during synthesis .
Q. What therapeutic mechanisms are associated with this compound derivatives?
Methodological Answer:
- PPARα activation : Derivatives with carboxylic acid substituents stabilize the H12 helix in PPARα-LBD, promoting coactivator recruitment (e.g., PGC1α) for dyslipidemia treatment .
- Antimicrobial activity : Pyrazolo[3,4-b]pyridine derivatives disrupt bacterial membranes or inhibit enzymes (e.g., DNA gyrase) via halogenated aryl groups .
- Anti-inflammatory effects : Modulation of COX-2 or cytokine pathways (e.g., IL-6/TNF-α) is dose-dependent and confirmed via ELISA/Western blot .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
